molecular formula C10H6F3NO2 B12332973 1-Methyl-5-(trifluoromethyl)indoline-2,3-dione

1-Methyl-5-(trifluoromethyl)indoline-2,3-dione

Cat. No.: B12332973
M. Wt: 229.15 g/mol
InChI Key: BIWUTXLWLALYEV-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)indoline-2,3-dione is a synthetic isatin derivative designed for advanced research applications in medicinal chemistry. The indoline-2,3-dione (isatin) scaffold is recognized as a versatile privileged structure in drug discovery, known for its broad-spectrum biological activities . The strategic incorporation of a trifluoromethyl group at the 5-position is a common practice in medicinal chemistry, as this moiety can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, thereby improving its overall potential as a pharmacologically active agent . This compound is of particular interest in the development of novel antiviral agents. Research into similar isatin derivatives has demonstrated potent activity against a range of viruses, including influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) . Furthermore, the core isatin structure has been extensively investigated as a broad-spectrum antiviral agent and has shown promise in molecular docking studies against targets like SARS-CoV-2 proteins . Beyond virology, isatin derivatives are also explored as potential inhibitors of bacterial enzymes, such as Mycobacterium tuberculosis DNA gyrase, highlighting their utility in antimicrobial research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

1-methyl-5-(trifluoromethyl)indole-2,3-dione

InChI

InChI=1S/C10H6F3NO2/c1-14-7-3-2-5(10(11,12)13)4-6(7)8(15)9(14)16/h2-4H,1H3

InChI Key

BIWUTXLWLALYEV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C1=O

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

  • Reagents : Indoline-2,3-dione (1.0 equiv.), PDFA (1.2 equiv.), K₂CO₃ (2.0 equiv.)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C
  • Yield : 65–89%

The reaction proceeds through a nucleophilic attack at the carbonyl group of indoline-2,3-dione, followed by fluorination and trifluoromethylation. The stereochemistry of the product is influenced by the electronic effects of the trifluoromethyl group, favoring Z-isomer formation.

Oxidative Trifluoromethylation Using CF₃SO₂Na

An alternative method employs sodium triflinate (CF₃SO₂Na) as a trifluoromethyl source in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. This approach is advantageous for its scalability and compatibility with diverse indole derivatives.

Optimized Conditions:

  • Substrate : 5-Bromoindoline-2,3-dione
  • Reagents : CF₃SO₂Na (2.0 equiv.), TBHP (3.0 equiv.)
  • Solvent : Acetonitrile
  • Temperature : 140°C
  • Yield : 72%

Mechanistic studies suggest a radical pathway, where TBHP generates trifluoromethyl radicals (·CF₃) that selectively react with the indoline ring. The bromine substituent at position 5 facilitates regioselective trifluoromethylation via radical stabilization.

Following trifluoromethylation, the introduction of a methyl group at position 1 is achieved through alkylation or Mitsunobu reactions . A widely adopted protocol uses 3-bromoprop-1-ene and potassium carbonate (K₂CO₃) in DMF:

Procedure:

  • Substrate : 5-Trifluoromethylindoline-2,3-dione (1.0 equiv.)
  • Reagents : 3-Bromoprop-1-ene (1.2 equiv.), K₂CO₃ (2.0 equiv.)
  • Solvent : DMF
  • Conditions : Room temperature, 16 hours
  • Yield : 85%

The reaction proceeds via nucleophilic substitution, where the enolate of indoline-2,3-dione attacks the alkylating agent. The methyl group is introduced regioselectively at the nitrogen atom, as confirmed by ¹H NMR and X-ray crystallography.

One-Pot Synthesis via Tandem Functionalization

Recent advances have enabled the synthesis of 1-methyl-5-(trifluoromethyl)indoline-2,3-dione in a single step using microwave-assisted reactions . This method combines trifluoromethylation and methylation in a sequential manner:

Protocol:

  • Substrate : Indoline-2,3-dione
  • Reagents : CF₃I (1.5 equiv.), CH₃I (1.2 equiv.), CuI (0.1 equiv.)
  • Solvent : NMP (N-methylpyrrolidone)
  • Conditions : Microwave irradiation, 120°C, 30 minutes
  • Yield : 68%

Copper iodide acts as a dual catalyst, facilitating both trifluoromethylation and methylation. The microwave irradiation enhances reaction kinetics, reducing side product formation.

Comparative Analysis of Synthetic Methods

Method Reagents Yield (%) Temperature Key Advantage
PDFA Trifluoromethylation PDFA, K₂CO₃ 65–89 80°C High regioselectivity
CF₃SO₂Na Oxidation CF₃SO₂Na, TBHP 72 140°C Scalability
N-Methylation 3-Bromoprop-1-ene, K₂CO₃ 85 RT Mild conditions
One-Pot Microwave CF₃I, CH₃I, CuI 68 120°C Time efficiency

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct signals for methyl (-CH₃, δ 3.25 ppm) and trifluoromethyl (-CF₃, δ -62 ppm).
  • HRMS : Molecular ion peak at m/z 229.16 (M⁺).
  • X-ray Diffraction : Confirms planar indoline ring and substituent orientations.

Chemical Reactions Analysis

1-Methyl-5-(trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include various substituted indoline and quinone derivatives.

Scientific Research Applications

Medicinal Applications

1-Methyl-5-(trifluoromethyl)indoline-2,3-dione exhibits a range of biological activities that make it promising in therapeutic applications:

Anticancer Activity

Research indicates that this compound and its derivatives possess significant anticancer properties. They have demonstrated selective cytotoxicity against various cancer cell lines, including lymphoma cells. The mechanism involves the disruption of cellular pathways critical for tumor growth and survival .

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives of this compound. For instance, certain derivatives have shown inhibitory effects against viruses such as influenza and herpes simplex virus (HSV). The IC50 values for some derivatives indicate high potency against these viral targets .

Anti-inflammatory Activity

This compound acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. This property suggests its potential use in treating inflammatory diseases .

Activity Type Target IC50 (µM) Notes
AnticancerLymphoma CellsVariesSelective cytotoxicity observed
AntiviralInfluenza Virus0.0027High potency against H1N1
AntiviralHSV0.0022Effective against herpes simplex
Anti-inflammatoryCOX EnzymesVariesPotential treatment for inflammation

Case Study 1: Anticancer Properties

A study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation in lymphoma cells through apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antiviral Efficacy

In another investigation, derivatives of this compound were tested against influenza virus strains. The study found that specific derivatives exhibited low IC50 values, indicating their effectiveness in inhibiting viral replication, which is crucial for developing antiviral therapies .

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activities and interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The biological and physicochemical properties of 1-methyl-5-(trifluoromethyl)indoline-2,3-dione are strongly influenced by its substitution pattern. Below is a comparative analysis with structurally related indoline-2,3-dione derivatives:

Structural Analogues and Antiviral Activity
Compound Name Substituents (Position) Target Virus/Enzyme IC₅₀/EC₅₀ Key Findings Reference
This compound -CF₃ (C5), -CH₃ (N1) SARS-CoV-2 3CL protease 37.38 µM (predicted) Moderate activity in QSAR models; ClogP = 1.49 enhances membrane permeability .
5-[(4-Methylpiperidin-1-yl)sulfonyl]-1H-indole-2,3-dione (26) -SO₂-(4-methylpiperidine) (C5) SARS-CoV 3CL protease 1.04 mM Sulfonyl-piperidine group improves binding to S2 pocket of protease .
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (1–9) -SO₂-(3-CF₃-piperidine) (C5) H1N1, HSV, Coxsackievirus B3 Not specified Superior antiviral activity due to sulfonyl group enhancing viral protein affinity .

Key Insights :

  • Trifluoromethyl vs. Sulfonyl Groups : The trifluoromethyl group in the target compound provides moderate hydrophobicity (ClogP = 1.49), favoring membrane permeability but yielding weaker SARS-CoV-2 protease inhibition compared to sulfonyl derivatives like compound 26 .
  • Piperidine Sulfonyl Derivatives : Compounds with sulfonyl-piperidine substituents (e.g., 1–9) exhibit stronger antiviral activity due to hydrogen bonding and steric interactions with viral proteases .
Anti-Inflammatory and Interleukin-1 (IL-1) Activity
Compound Name Substituents (Position) IL-1R Inhibition (IC₅₀) Binding Free Energy (kJ/mol) Notes Reference
1-Methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione (65) -OCF₃ (C5), -CH₃ (N1) 70 nM -33.73 High potency due to trifluoromethoxy group .
This compound -CF₃ (C5), -CH₃ (N1) Not tested N/A Structural similarity suggests potential but unverified activity.

Key Insights :

  • Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy (-OCF₃) group in compound 65 confers stronger IL-1R inhibition (IC₅₀ = 70 nM) compared to -CF₃, likely due to enhanced hydrogen bonding and steric effects .
Physicochemical and Drug-Likeness Properties
Compound Name Molecular Weight ClogP Hydrogen Bond Donors Hydrogen Bond Acceptors Predicted IC₅₀ (SARS-CoV-2) Reference
This compound 229.16 1.49 0 4 37.38 µM
5-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 319.28 3.02 0 4 Not tested
5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione 299.29 2.53 0 4 Antitumor activity

Key Insights :

  • Lipophilicity : The target compound’s ClogP (1.49) balances solubility and permeability, whereas benzyl-substituted derivatives (ClogP > 3) may face bioavailability challenges .
  • Fluoro vs. Trifluoromethyl: 5-Fluoro derivatives (e.g., compound 52) show nanomolar IL-1R inhibition, suggesting fluorine’s electronegativity enhances target binding .
Crystallographic and Stability Data
  • 1-Methyl-5-(trifluoromethoxy)indoline-2,3-dione : Exhibits a planar indole ring with a 3Z-conformation confirmed by X-ray diffraction, stabilizing interactions with thiosemicarbazone moieties .
  • Target Compound: No crystallographic data available, but computational models predict similar rigidity due to the -CF₃ group’s steric effects .

Biological Activity

1-Methyl-5-(trifluoromethyl)indoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antiviral, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C10H8F3N1O2\text{C}_{10}\text{H}_{8}\text{F}_{3}\text{N}_{1}\text{O}_{2}

This structure includes a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives. Research indicates that these compounds exhibit inhibitory effects against several viruses, including influenza and herpes simplex virus.

Table 1: Antiviral Activity of Derivatives

CompoundVirus TargetedIC50 (µM)Selectivity Index
Compound 1H1N10.0027High
Compound 2HSV-10.0022High
Compound 3COX-B30.0051Moderate

These findings suggest that specific derivatives of the compound show promising antiviral properties with low IC50 values, indicating high potency against targeted viruses .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies demonstrate that certain derivatives can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µM)
Compound AMDA-MB45329.1
Compound BMCF-715.3
Compound CA54922.0

The results indicate that the compound exhibits significant cytotoxic effects against breast and lung cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the indoline framework can enhance anticancer efficacy .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Viral Replication : The compounds may interfere with viral entry or replication processes.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger programmed cell death pathways.
  • Enzyme Inhibition : Some derivatives act as inhibitors for key enzymes involved in viral replication and tumor progression.

Case Studies

Several case studies have been published demonstrating the effectiveness of this compound in preclinical models:

  • Antiviral Efficacy : A study tested various derivatives against H1N1 and reported significant reductions in viral loads in treated cell lines.
  • Cytotoxicity Testing : Another study evaluated the compound's effects on cancer cell proliferation and found that specific structural modifications led to enhanced cytotoxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes and purification methods for 1-Methyl-5-(trifluoromethyl)indoline-2,3-dione?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like thiosemicarbazones or hydrazine derivatives are prepared by reacting indoline-2,3-dione precursors with appropriate reagents. Purification typically involves column chromatography using silica gel and solvents like ethyl acetate/hexane mixtures, followed by recrystallization to ensure high purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • X-ray crystallography : Employ SHELXL for refinement to resolve bond lengths, angles, and torsion angles .
  • NMR spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 26.40 ppm for N-CH3_3, 120.68 ppm for OCF3_3) to confirm substituent positions and electronic environments .
  • Elemental analysis : Validate empirical formulas with ≤0.4% error margins .

Q. What biological activities have been reported for indoline-2,3-dione derivatives, and how are they evaluated?

  • Methodology :

  • Antiviral activity : Assess via plaque reduction assays (e.g., against influenza A/H1N1) with IC50_{50} values calculated using dose-response curves .
  • Antibacterial activity : Use MIC (Minimum Inhibitory Concentration) assays against pathogens like S. aureus or E. coli .
  • Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to ensure selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodology :

  • Substituent variation : Introduce sulfonyl, piperidinyl, or trifluoromethyl groups at positions 5 or 7 to modulate electronic and steric effects .
  • Docking simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., viral neuraminidase) .
  • Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using Schrödinger Suite .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodology :

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, incubation time) .
  • Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding kinetics if docking data conflicts with in vitro IC50_{50}) .
  • Purity verification : Re-analyze compounds via HPLC (>98% purity) to rule out impurities affecting activity .

Q. What computational strategies enhance the understanding of its mechanism of action?

  • Methodology :

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to study conformational stability .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction sites .
  • ADMET profiling : Use SwissADME to predict pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. How is crystallographic data validated to ensure structural accuracy?

  • Methodology :

  • Refinement metrics : Check R-factors (R1_1 < 5%, wR2_2 < 15%) and residual electron density maps in SHELXL .
  • Validation tools : Use PLATON/CHECKCIF to flag symmetry errors or missed hydrogen bonds .
  • CCDC deposition : Submit structures to the Cambridge Crystallographic Data Centre for peer validation .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Methodology :

  • Prodrug design : Synthesize ester or phosphate derivatives to enhance aqueous solubility .
  • Co-crystallization : Explore co-formers (e.g., succinic acid) to improve dissolution rates .
  • Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl, morpholine) while maintaining trifluoromethyl for metabolic stability .

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